BMT-145027 -

BMT-145027

Catalog Number: EVT-1533651
CAS Number:
Molecular Formula: C23H14ClF3N4
Molecular Weight: 438.8382
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMT-145027 is a potent mGluR5 PAM with no inherent mGluR5 agonist activity. BMT-145027 is a non-MPEP site PAM to demonstrate in vivo efficacy. BMT-145027 has mGluR5 PAM EC50 = 47 nM, with fold shit = 3.5, and is effective in mouse NOR. The metabotropic
Source and Classification

BMT-145027 was developed as part of research into new therapeutic agents targeting the metabotropic glutamate receptor system. Its classification falls under pharmacological agents that modulate glutamate signaling, specifically focusing on enhancing receptor activity without directly activating the receptor itself. This characteristic makes it a potential candidate for treating disorders related to glutamate dysregulation, such as schizophrenia and other neuropsychiatric disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMT-145027 involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate substituted phenyl and cyclopropyl derivatives.
  2. Reactions: Key reactions include cyclization processes that form the pyrazolo[3,4-b]pyridine structure. The introduction of the trifluoromethyl and chloro groups is crucial for the compound's biological activity.
  3. Yield: The reported yield for the synthesis process can vary; for instance, one method yielded 500 mg at a 65% efficiency .

Detailed spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

BMT-145027 features a complex molecular structure characterized by:

  • Core Structure: The core pyrazolo[3,4-b]pyridine ring system.
  • Substituents: It includes a cyclopropyl group at one position and a chloro-trifluoromethyl phenyl group at another.

The structural data from NMR indicates various chemical shifts that correspond to different hydrogen environments within the molecule, confirming its complex architecture:

  • Proton NMR (600 MHz): Key shifts include δ = 14.46 (br. s., 1H), indicative of hydrogen bonding interactions .
  • Carbon NMR: Shifts such as δ 160.5, 155.0 provide insights into the electronic environment around carbon atoms.
Chemical Reactions Analysis

Reactions and Technical Details

BMT-145027 undergoes several chemical reactions typical for compounds with similar structures:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups like trifluoromethyl enhances nucleophilicity in adjacent positions.
  2. Cyclization Reactions: These are essential for forming the pyrazole ring, often facilitated by base-catalyzed conditions.

The compound's reactivity profile suggests potential pathways for further derivatization to enhance pharmacological properties or selectivity.

Mechanism of Action

BMT-145027 acts primarily as a positive allosteric modulator at the metabotropic glutamate receptor 5. This mechanism involves:

  1. Allosteric Binding: The compound binds to an allosteric site on the receptor, which enhances the receptor's response to its natural ligand (glutamate).
  2. Signal Modulation: By modulating receptor activity rather than activating it directly, BMT-145027 may help in fine-tuning neurotransmission in conditions associated with glutamate dysregulation.

This mechanism is particularly relevant in treating neuropsychiatric disorders where glutamate signaling is disrupted .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMT-145027 exhibits several notable physical and chemical properties:

  • Melting Point: Specific melting point data is not provided but can be inferred from similar compounds.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic nature but would require empirical testing for precise values.

Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.

Applications

Scientific Uses

BMT-145027 has potential applications in:

  1. Neuroscience Research: As a tool compound for studying metabotropic glutamate receptor functions.
  2. Pharmacological Development: Potential use in developing therapies for schizophrenia and other disorders linked to glutamate signaling abnormalities.
  3. Behavioral Studies: Investigating cognitive functions through animal models where modulation of glutamate receptors may influence learning and memory processes.
Introduction to mGluR5 Modulation in Neurological Therapeutics

Metabotropic Glutamate Receptor 5 (mGluR5) in Neurotransmission and Disease Pathophysiology

mGluR5, a class C G-protein-coupled receptor, is densely expressed in cortical and hippocampal regions where it critically regulates excitatory neurotransmission. Unlike ionotropic glutamate receptors, mGluR5 operates through Gq-protein activation, triggering phospholipase C signaling and subsequent intracellular calcium mobilization [3] [9]. This receptor physically couples with NMDA receptors (NMDARs) via scaffolding proteins (Homer, Shank), enabling bidirectional modulation of synaptic plasticity – the cellular foundation of learning and memory [3] [7]. Dysregulation of this mGluR5-NMDAR interaction is a core pathophysiological feature in schizophrenia, contributing to both cognitive deficits and glutamatergic imbalance. Post-mortem studies reveal altered mGluR5 expression and disrupted coupling mechanisms in the prefrontal cortex of schizophrenia patients, implicating the receptor in disease-associated synaptic pruning and network dysfunction [9]. Furthermore, NMDAR hypofunction models (e.g., MK-801 or ketamine exposure) replicate schizophrenia-like phenotypes partly through downstream mGluR5 dysregulation, manifesting as excitotoxicity and impaired long-term potentiation (LTP) [7] [9].

Table 1: mGluR5 Functions and Dysregulation in Schizophrenia

Function/ProcessPhysiological RolePathological Alteration in Schizophrenia
NMDAR ModulationEnhances NMDAR currents via PKC phosphorylationDecoupling from NMDARs; reduced synaptic efficacy
Synaptic PlasticityMediates LTP/LTD balance for memory formationShifted LTP/LTD threshold; impaired cognitive flexibility
Glutamate HomeostasisRegulates presynaptic glutamate releasePrefrontal cortical hyperglutamatergia; excitotoxicity
Dendritic Spine DynamicsMaintains spine density via signaling pathwaysExcessive pruning; reduced dendritic arborization

Rationale for Positive Allosteric Modulators (PAMs) in Schizophrenia and Cognitive Disorders

Current antipsychotics primarily target dopamine D2 receptors, offering limited efficacy for cognitive and negative symptoms of schizophrenia due to their minimal impact on underlying glutamatergic dysfunction [5] [9]. mGluR5 PAMs present a mechanistically distinct strategy by potentiating endogenous glutamate signaling only at active synapses, preserving spatiotemporal fidelity of neurotransmission [2] [3]. Unlike direct agonists, PAMs lack inherent receptor activation, reducing risks of receptor desensitization and excitotoxicity [2]. Preclinical evidence demonstrates that mGluR5 PAMs restore NMDAR function compromised in schizophrenia models:

  • Electrophysiological Rescue: PAMs enhance both LTP (critical for memory encoding) and LTD (involved in memory clearance) at hippocampal SC-CA1 synapses in response to subthreshold stimulation, re-establishing synaptic plasticity balance [3].
  • Glutamate Homeostasis: PAMs like CDPPB prevent MK-801-induced glutamate surges in the medial prefrontal cortex (mPFC), a neurochemical correlate of cognitive impairment [7].
  • Cognitive Recovery: Multiple mGluR5 PAMs reverse deficits in rodent models of NMDAR hypofunction across operant tasks, spatial learning, and social cognition paradigms [3] [7]. The therapeutic rationale hinges on circuit-specific modulation – augmenting mGluR5 activity on cortical GABAergic interneurons may dampen pathological glutamate release, while potentiation on pyramidal neurons could amplify impaired NMDAR signaling [7] [9].

Emergence of BMT-145027 as a Novel mGluR5 PAM: Historical Context and Research Significance

Early mGluR5 PAM chemotypes (e.g., acetylene-based VU0409551 or oxazolidinone BMS-955829) faced challenges: structural liabilities (potential CYP-mediated bioactivation of acetylenes), limited brain penetration, or low glutamate fold shifts linked to convulsant effects [2]. BMT-145027 emerged from a high-throughput screen (HTS) of >1.1 million compounds targeting novel scaffolds devoid of aryl-acetylene-aryl or aryl-methyleneoxy-aryl motifs [2]. This 1H-pyrazolo[3,4-b]pyridine derivative represented a structural divergence from prior chemotypes, characterized by:

  • Core Structure: A tricyclic 1H-pyrazolo[3,4-b]pyridine core replacing traditional acetylene/carbonyl functionalities [2] [6].
  • Key Substituents: 4-(Trifluoromethyl)phenyl at R3, cyclopropyl at R2, and nitrile at C5, optimized for potency and metabolic stability [2].
  • Synthetic Innovation: Synthesized via a two-step, one-pot dehydrative cyclization of aldehyde 3, 3-oxopropanenitrile 4, and 1H-pyrazol-5-amine 5, achieving gram-scale yields (80%) [2].

Table 2: Evolution of Key mGluR5 PAM Chemotypes Leading to BMT-145027

Chemotype GenerationRepresentative CompoundCore Structural MotifLimitationsAdvancements in BMT-145027
First-GenerationVU0409551Aryl-methyleneoxy-arylHigh lipophilicity; low brain exposureReduced cLogP (5.2); Fsp³=0.17
Early CandidateBMS-955829Aryl-acetylene-arylDrug-induced liver injury (DILI) riskAcetylene-free scaffold
HTS HitCompound 21H-Pyrazolo[3,4-b]pyridinePoor MsLM stability (17% remaining)High MsLM stability (85% remaining)
Optimized LeadBMT-145027 (31)1H-Pyrazolo[3,4-b]pyridine--EC₅₀=47 nM; Fold shift=3.4; Fsp³=0.17

BMT-145027 exhibited optimized properties in preclinical profiling: high potency (EC₅₀ = 47 nM in human mGluR5 Ca²⁺ FLIPR assay), pure PAM activity (no agonism ≤16 μM), moderate lipophilicity (cLogP ~6.7), and enhanced mouse liver microsomal stability (85% remaining after 10 min vs 17% for the HTS hit) [1] [2]. Its low glutamate fold shift (3.4) differentiated it from high-fold-shift PAMs associated with convulsions, suggesting a superior safety margin [2]. Crucially, BMT-145027 demonstrated in vivo efficacy in the novel object recognition (NOR) test, increasing time spent with novel objects at 30 mg/kg, correlating with plasma concentrations of 2800 nM [1] [2]. This established BMT-145027 as the first non-MPEP site mGluR5 PAM with cognition-enhancing efficacy, providing a chemical tool to probe allosteric sites beyond classical binding pockets [2] [4].

Table 3: Key Properties of BMT-145027

PropertyValue/OutcomeSignificance
Chemical StructureC₂₃H₁₄ClF₃N₄; MW: 438.83 g/molNovel tricyclic core devoid of acetylene/carbonyl motifs
In Vitro PotencyEC₅₀ = 47 nM (mGluR5 Ca²⁺ FLIPR)Subnanomolar potency with no inherent agonist activity
Metabolic Stability85% remaining (MsLM, 10 min)Suitable for in vivo studies; reduced clearance predicted
Fold Shift3.4 (Glutamate EC₂₀ potentiation)Lower convulsant risk profile vs high-fold-shift PAMs
In Vivo EfficacySignificant novel object preference (30 mg/kg)Proof-of-concept for cognitive deficit reversal
Target EngagementPlasma [Total] = 2800 nM (30 mg/kg)Correlates with CNS exposure and functional effects

Compound Names Cited:

  • BMT-145027
  • CDPPB
  • VU0409551
  • MPEP
  • LY354740
  • ADX47273
  • BMS-955829

Properties

Product Name

BMT-145027

Molecular Formula

C23H14ClF3N4

Molecular Weight

438.8382

SMILES

ClC(C=C1)=C(C(F)(F)F)C=C1C2=NNC3=C2C(C4CC4)=C(C#N)C(C5=CC=CC=C5)=N3

Synonyms

BMT-145027; BMT145027; BMT 145027.;3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.